

2-Aminobutan-1-ol as a chiral building block in synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminobutan-1-ol

Cat. No.: B080463

[Get Quote](#)

2-Aminobutan-1-ol: A Chiral Building Block for Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Chiral amines and amino alcohols are fundamental components in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. Among these, **2-aminobutan-1-ol**, with its stereocenter at the C-2 position, serves as a versatile chiral building block. Its two enantiomers, **(S)-(+)-2-aminobutan-1-ol** and **(R)-(-)-2-aminobutan-1-ol**, are key intermediates in the synthesis of various pharmaceuticals, most notably the antitubercular drug ethambutol. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **2-aminobutan-1-ol** as a chiral building block, complete with experimental protocols and quantitative data.

Physicochemical and Spectroscopic Properties

The enantiomers of **2-aminobutan-1-ol** share the same physical properties, with the exception of their interaction with plane-polarized light.^[1]

Table 1: Physicochemical Properties of **2-Aminobutan-1-ol** Enantiomers

Property	Value	Reference
Molecular Formula	C4H11NO	[2]
Molecular Weight	89.14 g/mol	[2]
Boiling Point	176-178 °C	[3]
Melting Point	-2 °C	[3]
Density	0.943 g/mL at 25 °C	[3]
Specific Rotation ([α]D)	(S)-(+)-2-aminobutan-1-ol: > +9.8°	[4]
(R)-(-)-2-aminobutan-1-ol: Reported values vary		
Solubility	Miscible with water, soluble in alcohol and ether.	[3]

Spectroscopic Data:

¹H NMR (CDCl₃, 400 MHz) for (S)-(+)-2-Amino-1-butanol:

- δ 3.57 ppm (dd, 1H, J=10.6, 3.9 Hz, -CH₂OH)
- δ 3.28 ppm (dd, 1H, J=10.6, 7.5 Hz, -CH₂OH)
- δ 2.73 ppm (m, 1H, -CH(NH₂)-)
- δ 1.44 ppm (m, 2H, -CH₂CH₃)
- δ 0.94 ppm (t, 3H, J=7.5 Hz, -CH₂CH₃)[\[3\]](#)

¹³C NMR (D₂O) for 2-Amino-1-butanol (racemic):

- δ 65.5 ppm (-CH₂OH)
- δ 57.0 ppm (-CH(NH₂)-)

- δ 25.5 ppm (-CH₂CH₃)
- δ 10.5 ppm (-CH₂CH₃)

Infrared (IR) Spectroscopy: The IR spectrum of **2-aminobutan-1-ol** displays characteristic peaks for the O-H and N-H stretching vibrations in the region of 3200-3600 cm⁻¹ (broad), C-H stretching between 2850-3000 cm⁻¹, N-H bending around 1600 cm⁻¹, and C-O stretching between 1000-1320 cm⁻¹.^{[5][6]}

Synthesis of Chiral **2-Aminobutan-1-ol**

The enantiomers of **2-aminobutan-1-ol** can be synthesized through various methods, including chemical synthesis from chiral precursors and biocatalytic routes.

Chemical Synthesis

A common and direct method for the synthesis of enantiomerically pure **2-aminobutan-1-ol** is the reduction of the corresponding chiral α -amino acid.^[2] For instance, (R)-(-)-**2-aminobutan-1-ol** can be synthesized by the reduction of D-2-aminobutyric acid.^[2] Another approach involves the catalytic hydrogenation of (S)-2-aminobutyric acid to produce (S)-**2-aminobutan-1-ol**.^[4]

Table 2: Chemical Synthesis of Chiral **2-Aminobutan-1-ol**

Enantiomer	Starting Material	Reagent/ Catalyst	Solvent	Yield	Enantio- meric Purity	Reference
(R)-(-)-2-aminobutanol	D-2-Aminobutyric acid	Lithium aluminum hydride	Tetrahydrofuran	61%	>99% (assumed from starting material)	[2]
(S)-(+)-2-aminobutanol	(S)-2-Aminobutyric acid	Supported Metal Catalyst (e.g., Pd/C, Ru/C)	Deionized Water	70-76.7%	>99% (gas phase purity up to 99.5%)	[4]

Experimental Protocol: Synthesis of (R)-(-)-2-Aminobutan-1-ol from D-2-Aminobutyric Acid[2]

- In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Slowly add a solution of D-2-aminobutyric acid in anhydrous THF to the stirred suspension at a rate that maintains a gentle reflux.
- After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours.
- Cool the reaction mixture in an ice bath and cautiously quench the excess lithium aluminum hydride by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.
- Filter the resulting granular precipitate and wash it thoroughly with THF.
- Combine the filtrate and washings, and remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a mixture of ethyl acetate and isohexane as the eluent) to afford (R)-(-)-2-aminobutan-

1-ol as a colorless oil.

Biocatalytic Synthesis

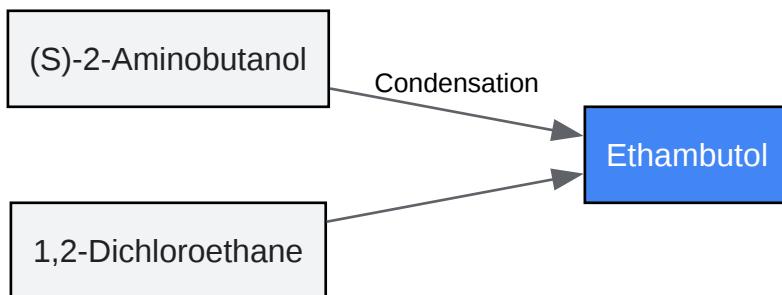
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α -hydroxy ketones to produce chiral amino alcohols with excellent enantioselectivity.[\[7\]](#)

Table 3: Biocatalytic Synthesis of (S)-(+)-2-Aminobutan-1-ol

Substrate	Biocatalyst	Co-factor	Regeneration	Conversion	Enantiomeric Excess (ee)	Reference
1-Hydroxybutan-2-one	Engineered Amine Dehydrogenase (SpAmDH variant wh84)	Glucose/Glucose Dehydrogenase (GDH)		91-99%	>99%	[7]

Experimental Protocol: Enzymatic Synthesis of (S)-(+)-2-aminobutan-1-ol[\[7\]](#)[\[8\]](#)

- Prepare a reaction mixture in an ammonium chloride/ammonia buffer (1 M, pH 8.5).
- To the buffer, add the substrate, 1-hydroxybutan-2-one (e.g., 50 mM), NAD⁺ (1 mM), glucose (for cofactor regeneration), and glucose dehydrogenase (GDH) cell-free extract.
- Initiate the reaction by adding the cell-free extract of the engineered amine dehydrogenase (AmDH).
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for 24 hours.
- Monitor the reaction progress and determine the conversion and enantiomeric excess of the product by HPLC analysis.


- Upon completion, isolate the product using standard work-up procedures, which may include extraction with an organic solvent and subsequent purification by chromatography.

Applications as a Chiral Building Block

The primary application of **2-aminobutan-1-ol** is in the synthesis of pharmaceuticals, where the chirality of the molecule is crucial for the biological activity of the final drug.

Synthesis of Ethambutol

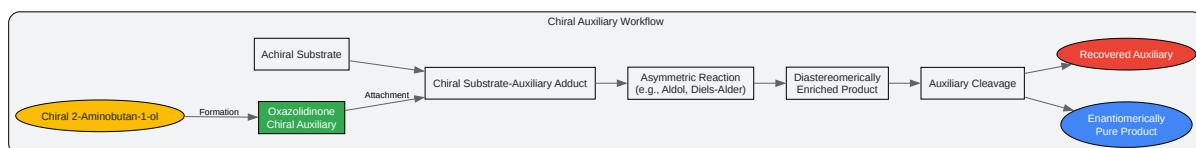
(S)-(+)-**2-Aminobutan-1-ol** is a key intermediate in the industrial synthesis of ethambutol, a first-line bacteriostatic anti-tuberculosis agent.^[9] The synthesis involves the reaction of two equivalents of (S)-2-aminobutanol with 1,2-dichloroethane.^[10]

[Click to download full resolution via product page](#)

Caption: Synthesis of Ethambutol from (S)-2-Aminobutanol.

Experimental Protocol: Synthesis of Ethambutol^{[10][11]}

- In a reaction vessel, combine (S)-2-aminobutanol and 1,2-dichloroethane. An excess of the aminobutanol is typically used.
- The reaction can be carried out in the presence of a base, such as sodium hydroxide, to neutralize the HCl formed during the reaction.^[10] Alternatively, the reaction can be performed in a low-boiling point organic solvent, with ammonia gas used to neutralize the HCl.^[12]
- Heat the reaction mixture to reflux for several hours.


- After the reaction is complete, cool the mixture and perform a work-up procedure. This may involve filtration to remove any salts, followed by extraction and purification of the crude product.
- The resulting ethambutol can be further purified by recrystallization.

Synthesis of Other Pharmaceuticals

While the synthesis of ethambutol is the most prominent application, the chiral nature of **2-aminobutan-1-ol** and its precursor, 2-aminobutyric acid, makes them valuable starting materials for other active pharmaceutical ingredients (APIs). For example, (S)-2-aminobutyric acid is a precursor for the antiepileptic drugs levetiracetam and brivaracetam.^[9] The synthesis of these drugs often involves the corresponding (S)-2-aminobutanamide, which can be derived from (S)-2-aminobutyric acid.

Application as a Chiral Auxiliary

Chiral amino alcohols like **2-aminobutan-1-ol** can be converted into chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.^[13] A common application is the formation of oxazolidinone chiral auxiliaries, which are effective in a variety of asymmetric reactions, including aldol additions and Diels-Alder reactions.^{[13][14]}

[Click to download full resolution via product page](#)

Caption: Workflow for **2-Aminobutan-1-ol** as a Chiral Auxiliary.

The use of an oxazolidinone derived from **2-aminobutan-1-ol** can direct the stereoselective formation of new chiral centers. After the desired transformation, the auxiliary can be cleaved and potentially recovered for reuse. This strategy is a cornerstone of modern asymmetric synthesis.

Chiral Analysis

The enantiomeric purity of **2-aminobutan-1-ol** is critical for its applications. High-Performance Liquid Chromatography (HPLC) is a common technique for determining enantiomeric excess. Due to the lack of a strong chromophore in **2-aminobutan-1-ol**, direct UV detection is challenging. Therefore, indirect methods involving pre-column derivatization with a chiral derivatizing agent are often employed.^{[3][15]} This creates diastereomers that can be separated on a standard achiral column (e.g., C18) and detected by UV.^[15] Alternatively, direct separation can be achieved using a chiral stationary phase (CSP).^[3]

Conclusion

2-Aminobutan-1-ol is a valuable and versatile chiral building block in organic synthesis. Its availability in both enantiomeric forms, through efficient chemical and biocatalytic routes, makes it an attractive starting material for the synthesis of complex chiral molecules. Its critical role in the production of the anti-tuberculosis drug ethambutol highlights its industrial importance. Furthermore, its application as a precursor to chiral auxiliaries demonstrates its utility in controlling stereochemistry in a wide range of asymmetric transformations. This guide provides a foundational understanding for researchers and professionals in drug development to effectively utilize **2-aminobutan-1-ol** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]

- 3. (S)-(+)-2-Amino-1-butanol(5856-62-2) 1H NMR [m.chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]
- 15. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Aminobutan-1-ol as a chiral building block in synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080463#2-aminobutan-1-ol-as-a-chiral-building-block-in-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com